molecular formula C18H16F3N3O2S B6074255 N-(oxolan-2-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

N-(oxolan-2-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B6074255
M. Wt: 395.4 g/mol
InChI Key: LJZPFSAQHNFFIG-UHFFFAOYSA-N
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Description

N-(oxolan-2-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an oxolane ring, a trifluoromethyl group, and an imidazo[2,1-b][1,3]thiazole core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(oxolan-2-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the trifluoromethyl group and the oxolane ring. Common reagents used in these reactions include trifluoromethyl iodide, oxirane, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-b][1,3]thiazole core, resulting in the formation of reduced imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

  • Oxirane derivatives from oxidation.
  • Reduced imidazole derivatives from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the imidazo[2,1-b][1,3]thiazole core facilitates its interaction with biological macromolecules. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(oxolan-2-ylmethyl)-6-[3-(methyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness: The presence of the trifluoromethyl group in N-(oxolan-2-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide imparts unique electronic properties, enhancing its potential as a bioactive compound and its utility in material science.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c19-18(20,21)12-4-1-3-11(7-12)14-9-24-15(10-27-17(24)23-14)16(25)22-8-13-5-2-6-26-13/h1,3-4,7,9-10,13H,2,5-6,8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZPFSAQHNFFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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